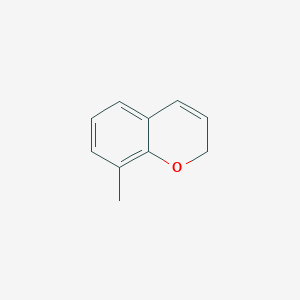
8-Methyl-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2H-1-benzopyran is a derivative of benzopyran, a class of organic compounds known for their diverse biological and pharmacological activities Benzopyrans are characterized by a fused benzene and pyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2H-1-benzopyran typically involves the cyclization of appropriate precursors. One common method is the reaction of an aromatic aldehyde with methyl cyanoacetate via a Knoevenagel condensation, followed by cyclization to form the benzopyran ring . The reaction conditions often include the use of catalysts such as potassium carbonate in dry acetone at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyranones, while substitution reactions can introduce halogenated benzopyrans .
Aplicaciones Científicas De Investigación
8-Methyl-2H-1-benzopyran has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Methyl-2H-1-benzopyran and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives inhibit enzymes like DNA gyrase or cyclooxygenase, leading to antimicrobial or anti-inflammatory effects . The exact mechanism can vary depending on the specific structure and functional groups present in the compound.
Comparación Con Compuestos Similares
2H-1-Benzopyran: The parent compound without the methyl group.
4H-1-Benzopyran: A structural isomer with the pyran ring in a different position.
Coumarin (2H-1-benzopyran-2-one): A well-known derivative with a lactone ring.
Uniqueness: 8-Methyl-2H-1-benzopyran is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a precursor for synthesizing more complex molecules with specific desired properties .
Propiedades
Número CAS |
90448-25-2 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
8-methyl-2H-chromene |
InChI |
InChI=1S/C10H10O/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-6H,7H2,1H3 |
Clave InChI |
ZEOWDTZITGQRJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B14374093.png)
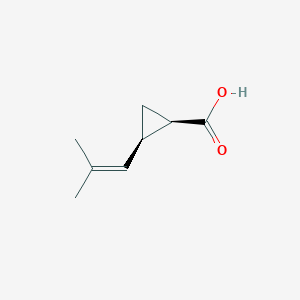
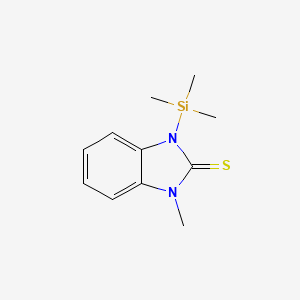
![1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran](/img/structure/B14374111.png)
![2-[(4-Methoxyphenyl)methanesulfinyl]acetamide](/img/structure/B14374120.png)

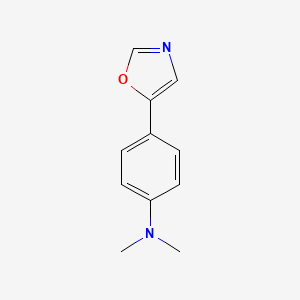

![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)
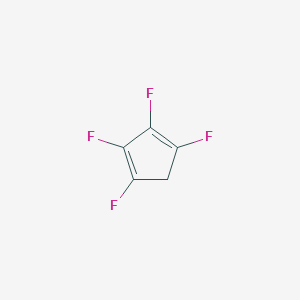


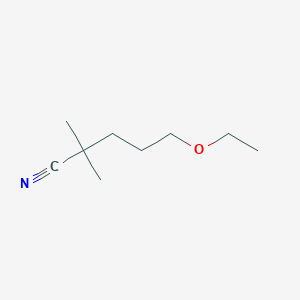
![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
